4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 959432-77-0
VCID: VC4978859
InChI: InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3
SMILES: CN1C=C2C(=N1)N=C(N=C2Cl)Cl
Molecular Formula: C6H4Cl2N4
Molecular Weight: 203.03

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

CAS No.: 959432-77-0

Cat. No.: VC4978859

Molecular Formula: C6H4Cl2N4

Molecular Weight: 203.03

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine - 959432-77-0

Specification

CAS No. 959432-77-0
Molecular Formula C6H4Cl2N4
Molecular Weight 203.03
IUPAC Name 4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3
Standard InChI Key QLHBOALBAOKBJV-UHFFFAOYSA-N
SMILES CN1C=C2C(=N1)N=C(N=C2Cl)Cl

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a fused bicyclic system: a pyrazole ring condensed with a pyrimidine ring. Key structural features include:

Molecular Architecture

The IUPAC name, 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, reflects its substitution pattern. The methyl group at the 2-position and chlorine atoms at the 4- and 6-positions are critical for its electronic and steric properties . The SMILES notation CN1C=C2C(=N1)N=C(N=C2Cl)Cl and InChI key QLHBOALBAOKBJV-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, vary with adduct formation. For instance, the [M+H]+ ion exhibits a CCS of 135.2 Ų, while [M+Na]+ shows 152.0 Ų . These values aid in mass spectrometry-based identification. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard methods for purity assessment, ensuring >95% purity in commercial samples .

Table 1: Predicted Collision Cross-Section Values

Adductm/zCCS (Ų)
[M+H]+202.98859135.2
[M+Na]+224.97053152.0
[M+NH4]+220.01513143.8
[M-H]-200.97403135.7

Synthesis and Production

Halogenation Strategies

The compound is synthesized via chlorination of pyrimidine derivatives. A common route involves reacting 2-methylpyrazolo[3,4-d]pyrimidine with phosphorus oxychloride (POCl3\text{POCl}_3) or phosphorus pentachloride (PCl5\text{PCl}_5) under reflux conditions . These agents introduce chlorine atoms at the 4- and 6-positions via electrophilic substitution.

Optimization of Reaction Conditions

Recent protocols report yields exceeding 98% using N,NN,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at 100°C . For example, coupling 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine with 4-(1H-pyrazol-4-yl)aniline in DMF at 100°C for 5 hours produced a high-purity product .

Physicochemical Properties

Thermal Stability

The compound melts at 62–66°C and boils at 156–158°C . Its stability under ambient conditions makes it suitable for long-term storage in sealed containers at 2–8°C .

Solubility and Reactivity

It is soluble in polar aprotic solvents like DMSO and ethanol but exhibits limited water solubility . The chlorine atoms render it electrophilic, facilitating nucleophilic substitution reactions with amines, alcohols, and thiols. For instance, reactions with aryl amines yield substituted pyrazolopyrimidines, a common motif in kinase inhibitors .

Applications in Pharmaceutical Development

Antiviral and Antifungal Agents

The compound’s scaffold is integral to nucleoside analogs, which inhibit viral polymerase enzymes. Modifications at the 4- and 6-positions enhance binding affinity to viral targets, as seen in preclinical candidates for hepatitis C and HIV .

Kinase Inhibitors

In oncology, it serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Substitution with aromatic amines generates compounds that block oncogenic signaling pathways .

Agricultural and Industrial Uses

Pesticide Formulations

Chlorination augments bioactivity against plant pathogens. Derivatives of this compound are effective against Phytophthora infestans, the causative agent of potato blight .

Polymer Chemistry

As a cross-linking agent, it improves the thermal stability of epoxy resins. Its reactivity with diols and diamines enables the synthesis of high-performance polymers .

Recent Advances and Future Directions

Despite limited literature, recent synthetic breakthroughs highlight its utility in covalent inhibitor design. Researchers are exploring photoaffinity labeling derivatives to map drug-target interactions in real time .

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